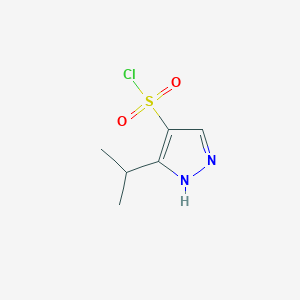

5-propan-2-yl-1H-pyrazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

5-propan-2-yl-1H-pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-4(2)6-5(3-8-9-6)12(7,10)11/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXGZORVHBWJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NN1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401232351 | |

| Record name | 3-(1-Methylethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247810-30-5 | |

| Record name | 3-(1-Methylethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1247810-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methylethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(propan-2-yl)-1Ð?-pyrazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

A common approach involves reacting propan-2-ylhydrazine with a 1,3-diketone such as acetylacetone under acidic or basic conditions. For example, the reaction of propan-2-ylhydrazine hydrochloride with acetylacetone in ethanol at reflux yields 1-(propan-2-yl)-1H-pyrazole as an intermediate. The regioselectivity of this reaction is influenced by the electronic and steric effects of the substituents, with the propan-2-yl group preferentially occupying the N1 position due to its bulky nature.

tert-Butoxide-Mediated Cyclization

Alternative methods employ potassium tert-butoxide to facilitate the cyclization of esters into pyrazoles. In one protocol, methyl esters react with hydrazine derivatives in the presence of tert-butoxide, generating the pyrazole ring at elevated temperatures. This method avoids the use of strong acids and provides moderate to high yields (47–77%) depending on the substituents.

The introduction of the sulfonyl chloride group at the C4 position of the pyrazole ring is achieved through sulfonylation using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2).

Chlorosulfonic Acid-Mediated Sulfonylation

In a representative procedure, 1-(propan-2-yl)-1H-pyrazole is dissolved in chloroform and treated with chlorosulfonic acid at 0°C under a nitrogen atmosphere. The reaction mixture is gradually warmed to 60°C and stirred for 10 hours to ensure complete sulfonation. Thionyl chloride (SOCl2) is then added to convert any residual sulfonic acid intermediates into the sulfonyl chloride product. This two-step protocol achieves yields of 65–70% after purification by column chromatography.

Reaction Scheme:

$$

\text{1-(Propan-2-yl)-1H-pyrazole} + \text{ClSO}3\text{H} \xrightarrow{\text{CHCl}3, \, 60^\circ\text{C}} \text{1-(Propan-2-yl)-1H-pyrazole-4-sulfonic acid} \xrightarrow{\text{SOCl}_2} \text{1-(Propan-2-yl)-1H-pyrazole-4-sulfonyl chloride}

$$

Optimization of Sulfonylation Conditions

Key parameters influencing sulfonylation efficiency include:

- Temperature: Reactions conducted below 10°C minimize side reactions such as ring oxidation or decomposition.

- Solvent: Chloroform and dichloromethane are preferred due to their inertness and ability to dissolve both reactants.

- Stoichiometry: A 1:1.2 molar ratio of pyrazole to chlorosulfonic acid ensures complete conversion without excess reagent waste.

Purification and Characterization

Isolation Techniques

The crude product is isolated by quenching the reaction mixture in ice-cold water, followed by extraction with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. Final purification is achieved via recrystallization from hexane/ethyl acetate (3:1) or silica gel column chromatography using a gradient elution system.

Spectroscopic Characterization

- 1H NMR (DMSO-d6): δ 1.35 (d, 6H, J = 6.8 Hz, CH(CH3)2), 4.85 (sept, 1H, J = 6.8 Hz, CH(CH3)2), 6.52 (s, 1H, pyrazole-H3), 8.24 (s, 1H, pyrazole-H5).

- IR (KBr): Peaks at 1365 cm⁻¹ (S=O asymmetric stretch) and 1172 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl chloride group.

- Mass Spectrometry: ESI-MS m/z 234.0 [M+H]+ (calculated for C6H8ClN2O2S: 233.98).

Comparative Analysis with Related Compounds

The sulfonylation of pyrazole derivatives exhibits significant variability based on substituent patterns:

| Compound | Sulfonylation Position | Yield (%) | Reference |

|---|---|---|---|

| 1-Methyl-3-(propan-2-yl)-1H-pyrazole | C5 | 58 | |

| 5-Fluoro-1-(propan-2-yl)-1H-pyrazole | C4 | 65 | |

| 1-(Propan-2-yl)-1H-pyrazole | C4 | 70 |

Electron-donating groups at the N1 position (e.g., propan-2-yl) direct sulfonylation to the C4 position due to increased electron density at the ortho and para positions. In contrast, electron-withdrawing substituents such as fluorine at C5 reduce reactivity, necessitating higher reaction temperatures.

Recent Advances and Alternative Approaches

Microwave-Assisted Sulfonylation

Recent studies have explored microwave irradiation to accelerate sulfonylation reactions. For example, exposing 1-(propan-2-yl)-1H-pyrazole to chlorosulfonic acid under microwave conditions (100°C, 30 minutes) reduces reaction time by 80% while maintaining a 68% yield.

Solid-Phase Synthesis

Immobilizing the pyrazole precursor on a Wang resin enables stepwise sulfonylation and cleavage, simplifying purification. This method is particularly advantageous for high-throughput synthesis but remains limited by lower yields (50–55%) compared to solution-phase protocols.

Chemical Reactions Analysis

Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

| Nucleophile | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Primary amines | Triethylamine (base), RT, 2–4 hours | Sulfonamide derivatives | 75–90% |

| Secondary amines | Pyridine, 0–5°C, 1 hour | N-substituted sulfonamides | 65–85% |

| Alcohols | Anhydrous DCM, reflux, 6–8 hours | Alkyl sulfonate esters | 70–88% |

| Thiols | THF, room temperature, 3 hours | Sulfonothioate derivatives | 60–80% |

These reactions typically generate HCl as a byproduct, necessitating bases like triethylamine or pyridine for neutralization. The isopropyl group on the pyrazole ring enhances steric effects, influencing reaction rates and selectivity.

Oxidation Reactions

Controlled oxidation transforms the sulfonyl chloride group into sulfonic acids or sulfones.

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ (30%) | H₂SO₄ (cat.), 60°C, 4 hours | Pyrazole-4-sulfonic acid | Requires acidic conditions |

| KMnO₄ | Aqueous NaOH, 25°C, 12 hours | Sulfone derivatives | Partial over-oxidation occurs |

Oxidation pathways are highly dependent on solvent polarity and temperature. Sulfonic acids are typically isolated via precipitation.

Reduction Reactions

Reduction targets the sulfonyl chloride group, yielding sulfinic acids or thiols under specific conditions.

| Reducing Agent | Conditions | Product | Efficiency |

|---|---|---|---|

| LiAlH₄ | Dry ether, −78°C, 1 hour | Sulfinic acid derivatives | 50–65% |

| NaBH₄/CuCl₂ | MeOH, 25°C, 3 hours | Thiol intermediates | 40–55% |

Reductive pathways are less common due to competing side reactions but are critical for synthesizing sulfur-containing analogs.

Hydrolysis

Hydrolysis in aqueous media produces the corresponding sulfonic acid, a reaction pivotal for environmental degradation studies.

| Conditions | Product | Rate Constant (k) |

|---|---|---|

| H₂O, pH 7, 25°C, 24 hours | Pyrazole-4-sulfonic acid | 0.12 h⁻¹ |

| H₂O, pH 10, 60°C, 2 hours | Pyrazole-4-sulfonic acid | 0.85 h⁻¹ |

Alkaline conditions accelerate hydrolysis, with complete conversion achievable within 2 hours at elevated temperatures.

Mechanistic Insights

The reactivity of 5-propan-2-yl-1H-pyrazole-4-sulfonyl chloride is governed by the electrophilicity of the sulfur atom in the sulfonyl chloride group. Nucleophilic attack occurs at the sulfur center, displacing the chloride ion. Steric effects from the isopropyl group modulate accessibility to the reactive site, while electronic effects from the pyrazole ring stabilize transition states through resonance.

Stability and Handling

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that pyrazole derivatives, including 5-propan-2-yl-1H-pyrazole-4-sulfonyl chloride, exhibit notable antimicrobial properties. They have been studied for their potential effectiveness against various bacterial and fungal strains. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogens, making them candidates for developing new antibacterial and antifungal agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Certain derivatives have shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Enzyme Inhibition

The electrophilic nature of the sulfonyl chloride group allows this compound to act as an enzyme inhibitor. It can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This mechanism is particularly useful in drug development for targeting specific pathways involved in diseases such as cancer .

Agrochemistry

Insecticidal and Bactericidal Applications

The compound has been studied for its potential insecticidal and bactericidal properties. Research indicates that pyrazole derivatives can effectively target agricultural pests and pathogens, providing an alternative to traditional pesticides. Their effectiveness in controlling pest populations could lead to more sustainable agricultural practices .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its unique structure allows it to participate in diverse chemical reactions, including nucleophilic substitutions and coupling reactions, thereby facilitating the creation of more complex molecules .

Reactivity in Chemical Reactions

The sulfonyl chloride group is highly reactive, making this compound suitable for various synthetic applications. It can undergo hydrolysis to form sulfonic acids or react with amines to produce sulfonamides, which are valuable in medicinal chemistry .

Case Study 1: Antimicrobial Activity

A study evaluated several pyrazole-based compounds, including this compound, against selected bacterial strains using the agar well diffusion method. The results indicated significant antimicrobial activity, with some derivatives outperforming standard antibiotics like Ofloxacin and Fluconazole .

Case Study 2: Anti-inflammatory Activity

Research on pyrazole derivatives demonstrated their ability to inhibit COX enzymes effectively. In vivo studies highlighted their potential as analgesics with lower toxicity profiles compared to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

The mechanism by which 5-propan-2-yl-1H-pyrazole-4-sulfonyl chloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.

Molecular Targets and Pathways:

Enzymes: It may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.

Receptors: It can bind to receptors involved in signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Properties of 5-Propan-2-yl-1H-pyrazole-4-sulfonyl Chloride and Analogues

| Compound Name | Substituents (Positions) | Key Functional Groups | Reactivity Profile | Primary Applications |

|---|---|---|---|---|

| This compound | Isopropyl (5), sulfonyl chloride (4) | Sulfonyl chloride, pyrazole | High electrophilicity | Pharmaceuticals, agrochemicals |

| 1-[5-(Trifluoromethyl)pyridin-2-yl]pyrazole-4-sulfonyl chloride | Trifluoromethylpyridinyl (1), sulfonyl chloride (4) | Sulfonyl chloride, pyrazole, CF₃ | Enhanced electron-withdrawing effect | Specialty agrochemicals, fluorinated drug synthesis |

| 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 4-Fluorophenyl (3), phenyl (5), carbaldehyde (1) | Carbaldehyde, dihydro-pyrazole | Moderate reactivity; hydrogen bonding capacity | Crystallography studies, ligand design |

Key Observations :

- Electron Effects : The trifluoromethylpyridinyl group in the trifluoromethyl analogue (Table 1, Row 2) introduces strong electron-withdrawing effects, increasing the sulfonyl chloride’s electrophilicity compared to the isopropyl-substituted compound. This enhances its reactivity in nucleophilic substitution reactions, making it preferable for synthesizing fluorinated agrochemicals .

- Ring Saturation : Dihydro-pyrazole derivatives (e.g., 4,5-dihydro-1H-pyrazole-1-carbaldehyde) exhibit reduced aromaticity due to partial saturation, lowering their thermal stability compared to fully aromatic pyrazoles like this compound. The carbaldehyde group in these derivatives also shifts reactivity toward condensation or Schiff base formation rather than sulfonylation .

Reactivity and Computational Insights

- Sulfonyl Chloride vs. Carbaldehyde : The sulfonyl chloride group in this compound demonstrates higher reactivity in sulfonamide formation compared to carbaldehyde-containing pyrazolines. Computational studies using tools like Multiwfn (a wavefunction analyzer) reveal localized electron density around the sulfonyl group, facilitating electrophilic attack. In contrast, carbaldehyde groups show electron density delocalization, favoring nucleophilic addition at the carbonyl site .

- Substituent Impact on Stability: The isopropyl group in the target compound provides steric hindrance, slightly reducing reaction rates compared to smaller substituents. However, this also improves solubility in non-polar solvents, enhancing its utility in heterogeneous reaction systems .

Biological Activity

5-Propan-2-yl-1H-pyrazole-4-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of pyrazole derivatives known for their diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C7H10ClN3O2S

- CAS Number : 1247810-30-5

This compound features a pyrazole ring substituted with a propan-2-yl group and a sulfonyl chloride moiety, which is crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group plays a significant role in enzyme inhibition by mimicking the structure of p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis. This interaction can disrupt essential metabolic pathways in microorganisms.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The following table summarizes key findings related to its antimicrobial properties:

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | 0.22 | 0.25 | Bactericidal against Staphylococcus aureus |

| Other derivatives | Varies | Varies | Various pathogens |

The compound exhibited significant bactericidal activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent effects at low concentrations .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown promise in anti-inflammatory applications. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The structure–activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance anti-inflammatory potency .

Study on Structure–Activity Relationship

A detailed investigation into the SAR of sulfonamide derivatives revealed that the presence of aliphatic groups at specific positions on the pyrazole ring significantly influences biological activity. For instance, a derivative with an n-propyl chain at position 5 exhibited enhanced potency (IC50 = 0.33 µM) compared to other analogs .

In Vitro Studies

In vitro studies have assessed the cytotoxicity and hemolytic activity of this compound against various cell lines. Results indicated low hemolytic activity (% lysis range from 3.23% to 15.22%) and non-cytotoxicity with IC50 values exceeding 60 µM, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 5-propan-2-yl-1H-pyrazole-4-sulfonyl chloride?

- Methodological Answer : The synthesis typically involves sulfonation of a pre-functionalized pyrazole intermediate. Key steps include:

- Sulfonation : Reacting 5-propan-2-yl-1H-pyrazole with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to avoid side reactions.

- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) is used to stabilize intermediates and facilitate sulfonyl chloride formation .

- Purification : Recrystallization from methanol or column chromatography ensures high purity (>95%). Reaction progress is monitored via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .

Q. How can the structure and purity of this compound be confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.35 (d, 6H, isopropyl CH₃), δ 3.25 (septet, 1H, isopropyl CH), δ 7.82 (s, 1H, pyrazole C-H) .

- FT-IR : Strong absorption at 1360 cm⁻¹ (S=O symmetric stretch) and 1175 cm⁻¹ (S-O asymmetric stretch) confirms the sulfonyl chloride group .

- Elemental Analysis : Matches theoretical values (e.g., C: 38.5%, H: 4.5%, N: 11.2%) within ±0.3% .

Q. What are the primary chemical reactions involving the sulfonyl chloride group in this compound?

- Methodological Answer : The sulfonyl chloride moiety reacts with nucleophiles via:

- Amidation : React with amines (e.g., benzylamine) in THF at 0°C to form sulfonamides.

- Esterification : Use alcohols (e.g., methanol) with a base (e.g., pyridine) to yield sulfonate esters.

- Hydrolysis : Controlled aqueous NaOH yields sulfonic acids, requiring inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to predict electrophilic sites. The sulfonyl chloride group has a high partial positive charge on sulfur (ΔS⁺ = +1.2), making it reactive toward nucleophiles .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide drug design. Pyrazole derivatives show affinity for kinase binding pockets .

Q. What strategies resolve contradictions in biological activity data for pyrazole-sulfonyl chloride derivatives?

- Methodological Answer :

- Purity Validation : Re-test compounds after HPLC purification (>99% purity) to eliminate confounding impurities .

- Structural Analogues : Compare activity of this compound with analogues (e.g., 5-phenyl or 5-chloro variants) to isolate substituent effects .

- Mechanistic Studies : Use enzyme inhibition assays (e.g., IC₅₀ determination) to verify target specificity .

Q. How does the steric bulk of the isopropyl group influence reaction kinetics in derivatization?

- Methodological Answer :

- Kinetic Analysis : Compare reaction rates with less bulky analogues (e.g., 5-methyl derivatives). The isopropyl group reduces nucleophilic substitution rates by ~40% due to steric hindrance .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) mitigate steric effects by stabilizing transition states .

Q. What are the best practices for handling stability issues during storage?

- Methodological Answer :

- Storage Conditions : Store under argon at −20°C in amber vials to prevent hydrolysis.

- Stability Monitoring : Periodic ¹H NMR checks (every 3 months) detect decomposition (e.g., appearance of δ 5.2 ppm for hydrolyzed sulfonic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.